

Efficacy of Delisens™ in Mitigating Skin Sensitivity: A Comparative Analysis

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Compound of Interest		
Compound Name:	Delisens	
Cat. No.:	B15612948	Get Quote

An examination of the available data on **Delisens™** (INCI: Butylene Glycol, Water (Aqua), Citric Acid, Acetyl Hexapeptide-49), a hexapeptide developed for sensitive skin, indicates its potential efficacy in modulating inflammatory responses and improving skin barrier function. While data from a double-blind, placebo-controlled study is not publicly available, in-vitro and in-vivo studies provided by the manufacturer, Lipotec, offer quantitative insights into its mechanism of action and effects on key skin health parameters.

Delisens[™] is designed to alleviate the symptoms of sensitive and reactive skin, such as stinging, itching, and redness.[1] Its primary mechanism of action is the down-regulation of the Protease-Activated Receptor 2 (PAR-2), a key player in neurogenic inflammation.[1][2] By modulating this receptor, **Delisens**[™] aims to reduce the release of pro-inflammatory mediators, thereby calming the skin and helping to restore its natural barrier.[3]

Quantitative Data Summary

The following tables summarize the quantitative data from in-vitro and in-vivo studies conducted by the manufacturer. It is important to note that these studies were not peer-reviewed, double-blind, placebo-controlled trials.



In-Vitro Efficacy of Acetyl Hexapeptide-49	
Parameter	Result
PAR-2 Receptor Activity Reduction	Up to 80%[4]
IL-6 Release Inhibition	Up to 69.6%[4]
IL-8 Release Inhibition	Up to 71.5%[4]
In-Vivo Efficacy of Delisens™	
Parameter	Result
Increase in Skin Hydration (after 1 week)	34%[2]

Experimental Protocols

Detailed experimental protocols for the manufacturer's studies are not publicly available. However, based on standard methodologies in cosmetic science, the following protocols are likely to have been employed.

In-Vitro PAR-2 Inhibition and Cytokine Release Assay

Objective: To determine the effect of Acetyl Hexapeptide-49 on PAR-2 activation and the subsequent release of pro-inflammatory cytokines IL-6 and IL-8 in human keratinocytes.

Methodology:

- Cell Culture: Human epidermal keratinocytes are cultured in appropriate media until they reach a desired confluency.
- Treatment: Cells are pre-incubated with various concentrations of Acetyl Hexapeptide-49 for a specified period. A control group of cells receives a vehicle solution without the peptide.
- PAR-2 Activation: Following pre-incubation, cells are stimulated with a known PAR-2 agonist (e.g., trypsin or a specific activating peptide) to induce an inflammatory response. A negative control group is not stimulated.



- Cytokine Measurement: After a set incubation period with the agonist, the cell culture supernatant is collected. The concentrations of IL-6 and IL-8 are quantified using a standard enzyme-linked immunosorbent assay (ELISA).
- PAR-2 Activity Assay: PAR-2 activity can be assessed by measuring downstream signaling molecules, such as intracellular calcium mobilization, using a fluorescent dye and a plate reader.
- Data Analysis: The percentage reduction in cytokine release and PAR-2 activity in the peptide-treated groups is calculated relative to the stimulated control group.

In-Vivo Skin Hydration Measurement

Objective: To evaluate the effect of a topical formulation containing **Delisens**™ on skin hydration over a defined period.

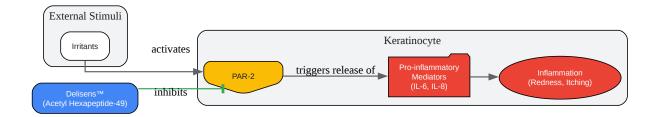
Methodology:

- Subject Recruitment: A panel of volunteers with self-perceived sensitive and dry skin is recruited.
- Acclimatization: Subjects are acclimatized to a room with controlled temperature and humidity for at least 20 minutes before measurements are taken.[5][6]
- Baseline Measurement: The baseline skin hydration of a defined area on the forearm or face is measured using a Corneometer®. This instrument measures the electrical capacitance of the skin, which is correlated with its moisture content.[7]
- Product Application: A standardized amount of the formulation containing Delisens™ is applied to the test area. A control area may be left untreated or treated with a base formulation (vehicle) without the active peptide.
- Follow-up Measurements: Skin hydration is measured at specified time points (e.g., 1, 2, 4, and 7 days) after product application.
- Data Analysis: The percentage change in skin hydration from baseline is calculated for the
 Delisens™-treated area and compared to the control.



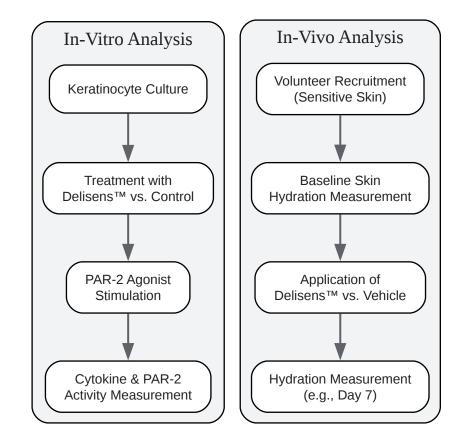
Signaling Pathway and Experimental Workflow

The following diagrams illustrate the proposed signaling pathway of **Delisens** $^{\text{TM}}$ and a typical experimental workflow for its evaluation.



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Figure 1: Proposed signaling pathway of **Delisens**™ in mitigating inflammation.





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Figure 2: General experimental workflow for evaluating **Delisens**™ efficacy.

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